molecular formula C10H12ClN3 B8761729 N,N-diallyl-6-chloropyridazin-3-amine

N,N-diallyl-6-chloropyridazin-3-amine

Cat. No.: B8761729
M. Wt: 209.67 g/mol
InChI Key: ZEGCQICQMIAVBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-Diallyl-6-chloropyridazin-3-amine is a pyridazine derivative characterized by a chlorinated pyridazine core substituted with two allyl groups at the amine position. This structure confers unique physicochemical properties, such as increased lipophilicity compared to smaller alkyl-substituted analogs, which may influence solubility, reactivity, and biological activity.

Properties

Molecular Formula

C10H12ClN3

Molecular Weight

209.67 g/mol

IUPAC Name

6-chloro-N,N-bis(prop-2-enyl)pyridazin-3-amine

InChI

InChI=1S/C10H12ClN3/c1-3-7-14(8-4-2)10-6-5-9(11)12-13-10/h3-6H,1-2,7-8H2

InChI Key

ZEGCQICQMIAVBO-UHFFFAOYSA-N

Canonical SMILES

C=CCN(CC=C)C1=NN=C(C=C1)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diallyl-6-chloropyridazin-3-amine typically involves the reaction of 3,6-dichloropyridazine with diallylamine. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like acetonitrile or dimethylformamide. The reaction conditions often include heating the mixture to a temperature range of 60-80°C for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

N,N-diallyl-6-chloropyridazin-3-amine undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The diallylamino group can undergo oxidation to form N-oxides or reduction to form secondary amines.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride, potassium tert-butoxide, and various nucleophiles.

    Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used.

    Reduction Reactions: Reagents like lithium aluminum hydride or sodium borohydride are employed.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, products can include various substituted pyridazines.

    Oxidation Products: N-oxides of the diallylamino group.

    Reduction Products: Secondary amines.

    Coupling Products: Biaryl compounds.

Scientific Research Applications

N,N-diallyl-6-chloropyridazin-3-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including antifungal and anticancer activities.

    Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of N,N-diallyl-6-chloropyridazin-3-amine involves its interaction with specific molecular targets. The chloro group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or activation of biological pathways. The diallylamino group can enhance the compound’s binding affinity and selectivity towards its targets.

Comparison with Similar Compounds

Key Observations :

  • Lipophilicity: Bulky/unsaturated substituents (e.g., allyl) reduce polarity, decreasing solubility in polar solvents like water or ethanol. For example, 6-chloro-N-methylpyridazin-3-amine exhibits higher solubility in methanol than its diethyl or diallyl counterparts due to reduced steric hindrance and polarity .
  • Thermal Behavior: Solubility in solvents such as methanol and acetone increases with temperature for 6-chloropyridazin-3-amine derivatives, as demonstrated by the Apelblat and λh equation models .

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